N-(4-(N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)sulfamoyl)phenyl)butyramide
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Description
N-(4-(N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)sulfamoyl)phenyl)butyramide is a useful research compound. Its molecular formula is C24H23N3O5S and its molecular weight is 465.52. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is the Dopamine D2 receptor . Dopamine D2 receptors are a class of G-protein coupled receptors that are prominent in the vertebrate central nervous system (CNS). They play a crucial role in the functioning of the CNS and are implicated in many neuropsychiatric disorders .
Mode of Action
This compound acts as a selective inhibitor of the Dopamine D2 receptor . By binding to these receptors, it prevents dopamine, a neurotransmitter, from attaching to the receptors and exerting its normal effects. This inhibition alters the normal functioning of the neural pathways where these receptors are present .
Biochemical Pathways
The inhibition of Dopamine D2 receptors affects several biochemical pathways. Most notably, it impacts the dopaminergic pathways in the brain, which are involved in a variety of functions including reward, motivation, and the regulation of mood . The alteration of these pathways can lead to changes in behavior and mood .
Result of Action
The inhibition of Dopamine D2 receptors by this compound can result in a variety of effects at the molecular and cellular level. It can lead to changes in neural signaling and neurotransmitter release, potentially affecting behavior and mood . The compound may be used for treating patients suffering from central nervous system disorders, including Tourette’s syndrome, bipolar disorder, hyperprolactinemia, tardive dyskinesia, Huntington’s chorea, psychosis, depression, or schizophrenia .
Biological Activity
N-(4-(N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)sulfamoyl)phenyl)butyramide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound belongs to a class of dibenzoxazepines known for their diverse biological properties.
Chemical Structure and Properties
The molecular formula of this compound is C18H22N2O4S. The structure features a dibenzoxazepine core, which is significant for its interaction with various biological targets.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit a range of biological activities including:
- Antimicrobial Activity : Studies have shown that related dibenzoxazepines possess antimicrobial properties against Gram-positive and Gram-negative bacteria as well as fungi. For instance, analogs have demonstrated minimum inhibitory concentrations (MICs) ranging from 7.81 to 250 µg/mL against various pathogens .
- Antitumor Activity : Some derivatives have been investigated for their antitumor potential. For example, compounds derived from the dibenzoxazepine structure were found to inhibit cancer cell proliferation in vitro with IC50 values indicating significant potency against several cancer cell lines .
- Dopamine Receptor Inhibition : The compound has been noted for its selective inhibition of the D2 dopamine receptor, which is crucial in treating neuropsychiatric disorders . This activity suggests potential therapeutic applications in conditions such as schizophrenia and Parkinson's disease.
Antimicrobial Studies
A series of studies have documented the antimicrobial efficacy of dibenzoxazepine derivatives. For example, a study reported that certain derivatives exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA), with MIC values reaching as low as 15.62 µg/mL .
Antitumor Studies
In vitro studies on various cancer cell lines revealed that modifications to the dibenzoxazepine structure could enhance antitumor activity. One study indicated that specific analogs induced apoptosis in cancer cells and arrested the cell cycle at different phases, suggesting a mechanism of action that warrants further investigation .
Dopamine D2 Receptor Interaction
The interaction of this compound with the D2 dopamine receptor has been characterized through binding affinity assays. The results indicated a high affinity for the receptor, making it a candidate for further development as an antipsychotic agent .
Case Studies
Properties
IUPAC Name |
N-[4-[(5-methyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)sulfamoyl]phenyl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O5S/c1-3-6-23(28)25-16-9-12-18(13-10-16)33(30,31)26-17-11-14-21-19(15-17)24(29)27(2)20-7-4-5-8-22(20)32-21/h4-5,7-15,26H,3,6H2,1-2H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPEIVIQJQOIZNT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OC4=CC=CC=C4N(C3=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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